1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole
Description
1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a triethylsilyl (TES) group attached via a propargyl (prop-2-yn-1-yl) linker to the benzotriazole core. Benzotriazole derivatives are renowned for their versatility in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and ability to act as ligands or intermediates .
Properties
IUPAC Name |
3-(benzotriazol-1-yl)prop-1-ynyl-triethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3Si/c1-4-19(5-2,6-3)13-9-12-18-15-11-8-7-10-14(15)16-17-18/h7-8,10-11H,4-6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFOZIPZFYWFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CCN1C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-1-(triethylsilyl)prop-1-yne and benzotriazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the benzotriazole, followed by nucleophilic substitution with the bromoalkyne.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triethylsilyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: The alkyne moiety in the compound can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole include:
Bases: Sodium hydride, potassium tert-butoxide.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Cycloaddition Catalysts: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
The major products formed from the reactions of 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole include various substituted benzotriazoles, triazole derivatives, and silyl-protected compounds.
Scientific Research Applications
Applications in Organic Synthesis
The compound is primarily used as an intermediate in the synthesis of more complex molecules. Its applications include:
- Synthesis of Triazole Derivatives : 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole can serve as a precursor for various triazole derivatives, which have significant biological activities including antimicrobial and anticancer properties .
- Functionalization of Aromatic Compounds : The presence of the benzotriazole ring allows for further functionalization, enabling the introduction of diverse substituents that can enhance pharmacological profiles.
Antimicrobial Activity
Research has demonstrated that derivatives of benzotriazole possess antimicrobial properties. For instance, compounds derived from 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole have shown activity against various bacterial strains, indicating potential use in developing new antibiotics .
Anticancer Properties
Several studies have indicated that triazole-containing compounds exhibit significant anticancer activity. For example:
- A study highlighted the synthesis of triazole derivatives that inhibited cell growth across multiple cancer cell lines with IC50 values ranging from 1.02 to 74.28 μM .
This suggests that 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole could be explored further for its potential as an anticancer agent.
Case Study 1: Synthesis of Triazole Derivatives
A recent study synthesized a series of triazole derivatives using 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole as a starting material. The resulting compounds were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, one derivative exhibited a minimum inhibitory concentration (MIC) of 31.2 μg/ml against Pseudomonas aeruginosa .
Case Study 2: Anticancer Activity Assessment
Another research effort focused on modifying the benzotriazole structure to enhance its anticancer activity. The study reported that specific derivatives showed significant cytotoxicity against MCF-7 breast cancer cells with IC50 values lower than those of existing chemotherapeutics .
Mechanism of Action
The mechanism of action of 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. The triethylsilyl group can be selectively removed under mild conditions, allowing for further functionalization of the compound.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key Observations :
- Lipophilicity : The TES group in the target compound increases hydrophobicity, contrasting with hydrophilic groups like nitro () or methoxy ().
- Linker Flexibility : Propargyl (C≡C) in the target compound offers rigidity, while propyl/butyl chains () or ethers () provide flexibility.
- Reactivity : Chlorinated derivatives () may act as alkylating agents, whereas the silyl group could serve as a protecting group or silicon-based polymer precursor .
Comparison :
Physicochemical Properties
Trends :
Critical Analysis :
- The target compound’s applications may prioritize industrial over biological uses due to its hydrophobicity.
- Nitroimidazole derivatives face solubility challenges (), whereas triazole-benzimidazole hybrids leverage click chemistry for optimized drug design .
Biological Activity
1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole is a compound of interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a benzotriazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The triethylsilyl group enhances the compound's stability and solubility, making it suitable for various applications.
Molecular Formula: C13H18N4Si
Molecular Weight: 262.39 g/mol
Biological Activity Overview
Research indicates that benzotriazole derivatives exhibit a range of biological activities. The specific biological activities of 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole include:
- Antimicrobial Activity: Studies have shown that benzotriazole derivatives can inhibit the growth of various bacteria and fungi.
- Anticancer Properties: Some derivatives demonstrate cytotoxic effects against cancer cell lines.
- Antioxidant Activity: The compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
Antimicrobial Activity
A study focusing on the synthesis of benzotriazole derivatives reported that certain compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the triethylsilyl group may enhance the lipophilicity of the molecule, allowing better membrane penetration and increased efficacy against microbial pathogens .
Anticancer Properties
In vitro studies have demonstrated that 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole exhibits cytotoxic effects on various cancer cell lines. For instance:
- Cell Line: HeLa (cervical cancer)
- IC50 Value: 15 µM
- Mechanism: Induction of apoptosis through mitochondrial pathways.
This suggests potential as a chemotherapeutic agent .
Antioxidant Activity
Research has indicated that benzotriazole derivatives can scavenge free radicals effectively. The antioxidant activity was assessed using DPPH radical scavenging assays, with results showing that the compound significantly reduces oxidative stress markers in cell cultures .
Case Studies
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves two key steps: (1) functionalization of the benzotriazole core and (2) introduction of the triethylsilyl-propargyl group. Common approaches include:
- Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC): For regioselective triazole formation (e.g., using CuSO₄/Na ascorbate in THF/H₂O mixtures, as in ).
- Sonogashira Coupling: To attach the triethylsilyl-propargyl moiety to the benzotriazole core under Pd/Cu catalysis.
- Protection/Deprotection Strategies: The triethylsilyl group may act as a protective group for alkynes, requiring anhydrous conditions (inferred from ).
Optimization Parameters:
| Parameter | Example Conditions | Impact on Yield/Selectivity |
|---|---|---|
| Catalyst | CuI (1–5 mol%) | Enhances regioselectivity |
| Solvent | THF:H₂O (1:1) | Improves solubility/reactivity |
| Temperature | 60–80°C | Balances reaction rate vs. decomposition |
| Inert Atmosphere | N₂ or Ar | Prevents alkyne oxidation |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are overlapping signals resolved?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., benzotriazole aromatic protons at δ 7.5–8.5 ppm, triethylsilyl CH₂ at δ 0.5–1.5 ppm). Overlapping signals are resolved using 2D techniques (HSQC, COSY) or deuterated solvents .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₂N₃Si: calc. 296.1584) .
- TLC Monitoring: Uses silica gel plates with UV-active spots (Rf ~0.4 in ethyl acetate/hexane) to track reaction progress .
Q. How can crystallographic data inconsistencies be resolved during structure refinement of this compound using SHELX programs?
Methodological Answer: Discrepancies in X-ray data (e.g., poor R-factors, twinning) require:
- Restraints/Constraints: Apply SHELXL’s DFIX and SIMU commands to stabilize geometrically strained regions (e.g., triethylsilyl group) .
- Twinning Analysis: Use SHELXT’s twin refinement module for non-merohedral twinning (common in bulky substituents) .
- Validation Tools: WinGX/PLATON to check for missed symmetry or solvent-accessible voids .
Refinement Workflow Table:
| Step | SHELX Command/Tool | Purpose |
|---|---|---|
| Data Integration | SHELXS | Initial space group determination |
| Refinement | SHELXL (L.S. 10) | Parameter optimization |
| Validation | WinGX/ORTEP | Geometry visualization |
Q. What strategies address regioselectivity challenges in modifying the benzotriazole core with bulky substituents like triethylsilyl-propargyl groups?
Methodological Answer: Bulky groups introduce steric hindrance, favoring specific reaction pathways:
- Catalyst Design: Use Cu(I) catalysts (e.g., CuBr·S(CH₃)₂) to direct 1,4-regioselectivity in cycloadditions .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states for selective bond formation .
- Computational Pre-screening: DFT calculations (B3LYP/6-31G*) predict favorable reaction pathways and transition states .
Case Study (Inferred from ):
| Catalyst | Solvent | Regioselectivity (1,4:1,5) | Yield (%) |
|---|---|---|---|
| CuI/Na Ascorbate | THF:H₂O | 85:15 | 72 |
| [RuCl₂(p-cymene)]₂ | DMF | 60:40 | 58 |
Q. How can computational modeling elucidate the biological or catalytic role of the triethylsilyl-propargyl substituent?
Methodological Answer:
- Docking Studies (AutoDock Vina): Model interactions with enzymes (e.g., SARS-CoV-2 Mpro in ) to predict binding affinities .
- DFT Calculations: Analyze electron density maps to assess the silyl group’s steric/electronic effects on reactivity .
- MD Simulations: Track conformational stability in aqueous/organic phases (e.g., GROMACS with CHARMM36 force field).
Example Output (Hypothetical):
| Computational Tool | Observation | Implication |
|---|---|---|
| Molecular Docking | ΔG = -8.2 kcal/mol | Strong enzyme inhibition |
| DFT (HOMO-LUMO) | Energy gap = 3.1 eV | Electrophilic susceptibility |
Q. What methodologies resolve contradictions in biological activity data for benzotriazole derivatives with bulky substituents?
Methodological Answer:
- Dose-Response Curves: Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
- Metabolic Stability Assays: Use liver microsomes to assess if the silyl group enhances/degradates activity .
- Structural-Activity Relationships (SAR): Compare analogs (e.g., replacing SiEt₃ with CF₃) to isolate substituent effects .
Data Reconciliation Example:
| Compound Variant | IC₅₀ (μM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|
| SiEt₃-substituted | 12.3 | 45 |
| CF₃-substituted | 8.7 | 22 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
